molecular formula C14H12BrF2NO2 B4881155 4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol

4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol

Cat. No.: B4881155
M. Wt: 344.15 g/mol
InChI Key: FSNXPSOIYIOKFP-UHFFFAOYSA-N
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Description

4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol is a complex organic compound with the molecular formula C13H10BrF2NO. It is known for its unique structure, which includes bromine, fluorine, and methoxy functional groups. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol typically involves multiple steps, including halogenation, amination, and methylation reactions. The starting materials often include brominated phenols and difluoroanilines. The reaction conditions usually require the presence of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

This may involve continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: Similar in structure but lacks the methoxy group.

    2-Bromo-4-methylaniline: Similar in structure but has a methyl group instead of the difluoroanilino group.

    4-Bromo-2,3-difluorophenol: Similar in structure but lacks the anilino group.

Uniqueness

4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol is unique due to its combination of bromine, fluorine, and methoxy functional groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

4-bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-11(16)12(17)6-10/h2-6,18-19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNXPSOIYIOKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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